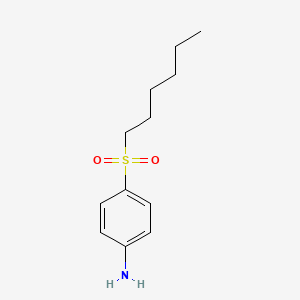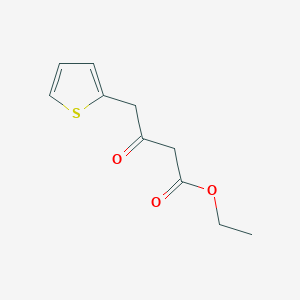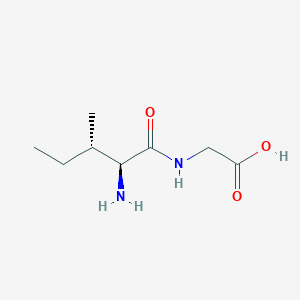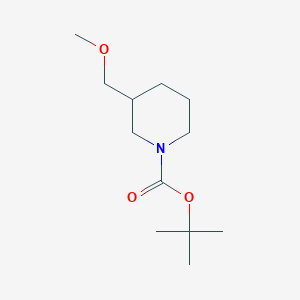
4-(Hexane-1-sulfonyl)aniline
Overview
Description
4-(Hexane-1-sulfonyl)aniline is an organic compound that features both an aromatic amine and a sulfonyl group. This compound is of interest due to its unique structural properties, which make it useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 4-(Hexane-1-sulfonyl)aniline is the sulfonylation of aniline derivatives . Sulfonylation is a key functional group for organic synthesis and is prominently featured in biologically active molecules . The sulfonyl group plays a crucial role in the pharmaceutical and agrochemical industries, with applications ranging from the treatment of various conditions to the inclusion in antibiotic and herbicidal treatments .
Mode of Action
The compound interacts with its targets through a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinate salts . The sulfonyl radicals are transient intermediates that undergo a range of reactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of sulfones . Sulfones are an important class of organosulfur compounds with diverse biological activities . The synthesis of sulfones typically involves oxidation of sulfides, electrophilic aromatic substitution of (hetero)arenes with sulfonyl chlorides or sulfonic acids, and more recent methods include transition-metal-catalyzed coupling reactions between sulfinate salts and aryl halides .
Result of Action
The result of the action of this compound is the formation of sulfonylated aniline derivatives . These derivatives have wide applications in the pharmaceutical and agrochemical industries due to their diverse biological activities .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The sulfonylation reaction is photoredox-catalyzed, indicating that light plays a crucial role in the process .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Hexane-1-sulfonyl)aniline are not well-studied. It is known that aniline derivatives can interact with various enzymes and proteins . For instance, sulfonamide drugs, which contain a similar sulfonyl group, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions allow them to play a role in treating a diverse range of disease states .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that aniline derivatives can have various effects on cells. For example, certain aniline derivatives have been shown to have antimicrobial activity and cytotoxic effects on human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Aniline derivatives can undergo various reactions, including electrophilic aromatic substitution . In this process, an electrophile attacks the aromatic ring, forming a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the intermediate .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the synthesis of sulfonyl chlorides, which are related to this compound, can be achieved through a mild, photoredox-catalyzed reaction . This process involves the generation of sulfonyl radicals from bench-stable sulfinate salts .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that aniline and its derivatives can have various effects in animals. For example, aniline has been shown to be metabolized and excreted in humans after oral dosage .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that aniline and its derivatives can be metabolized in various ways. For example, after enzymatic hydrolysis of glucuronide and sulfate conjugates, N-acetyl-4-aminophenol was found to be the predominant urinary aniline metabolite .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It is known that aniline derivatives can be transported and distributed in various ways. For example, aniline derivatives can be synthesized and used in the late-stage functionalization of drugs .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that the subcellular localization of a protein is an essential step toward understanding its functions and activities . Therefore, the subcellular localization of this compound could provide valuable insights into its potential roles and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexane-1-sulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with hexane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Hexane-1-sulfonyl)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, leading to the formation of sulfoxides or sulfides.
Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Nucleophilic Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, halo, and sulfonyl derivatives of the aromatic ring.
Oxidation and Reduction: Products include sulfoxides and sulfides.
Nucleophilic Substitution: Products include various substituted aniline derivatives.
Scientific Research Applications
4-(Hexane-1-sulfonyl)aniline has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexane-1-sulfonyl)phenol
- 4-(Hexane-1-sulfonyl)benzoic acid
- 4-(Hexane-1-sulfonyl)benzaldehyde
Properties
IUPAC Name |
4-hexylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-2-3-4-5-10-16(14,15)12-8-6-11(13)7-9-12/h6-9H,2-5,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKBXVYVTHTANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B3161050.png)






![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)




![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)
